2-Methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
2-Methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran core substituted with bromine, chlorine, and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzofuran core through a cyclization reaction. This is followed by the introduction of the bromine and chlorine substituents via electrophilic aromatic substitution reactions. The final step involves the esterification of the carboxylic acid group with 2-methoxyethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and chlorine substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the bromine substituent can yield a hydrogenated benzofuran derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-Methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. For example, the compound’s aromatic structure may allow it to intercalate into DNA, thereby affecting gene expression. Additionally, the presence of the bromine and chlorine substituents may enable the compound to form covalent bonds with proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- 2-Methoxyethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- 2-Methoxyethyl 6-bromo-5-[(2-nitrophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
What sets 2-Methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate apart from similar compounds is the specific combination of substituents on the benzofuran core. The presence of both bromine and chlorine atoms, along with the methoxy group, imparts unique chemical and physical properties to the compound, such as increased reactivity and potential for forming specific interactions with biological targets.
Properties
IUPAC Name |
2-methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrClO5/c1-12-19(20(23)25-8-7-24-2)14-9-18(15(21)10-17(14)27-12)26-11-13-5-3-4-6-16(13)22/h3-6,9-10H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHARKZHSOWCTKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=CC=C3Cl)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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